4-[(4-bromophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Description
This pyrimidine derivative features a trifluoromethyl group at position 6, a dimethylamino group at position 2, and a 4-bromophenylsulfanyl substituent at position 2. The bromophenyl and trifluoromethyl moieties enhance lipophilicity and electronic stability, critical for interactions with biological targets such as enzymes or receptors. Pyrimidine derivatives are widely studied for their antimicrobial, anticancer, and antiangiogenic properties . The dimethylamino group improves solubility, while the sulfanyl linkage may modulate steric and electronic effects, influencing binding affinity and selectivity .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF3N3S/c1-20(2)12-18-10(13(15,16)17)7-11(19-12)21-9-5-3-8(14)4-6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSBVMHRBKRSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)SC2=CC=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a thiol derivative.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylation reagent, such as trifluoromethyl iodide, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to this pyrimidine derivative. For instance, a study focusing on sulfonamide derivatives reported significant cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells . The incorporation of trifluoromethyl and bromophenyl groups enhances the pharmacological profile of these compounds, potentially increasing their efficacy as anticancer agents.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on certain enzymes. Research indicates that derivatives of pyrimidines can act as inhibitors for key enzymes involved in metabolic pathways related to cancer and diabetes . The presence of the sulfanyl group in this compound may contribute to its ability to interact with enzyme active sites, thereby inhibiting their function.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromophenyl group can participate in halogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The compound is compared to analogs with modifications at positions 4, 5, and 6 (Table 1). Key structural differences include:
- Position 4: Sulfanyl (target compound) vs. phenoxy (: 4-(4-bromo-2,6-difluoro-phenoxy)-6-(trifluoromethyl)pyrimidin-2-amine) or aryl groups (: 4-(4-bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine).
- Position 6 : Trifluoromethyl (target) vs. methoxy (: 4-methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine) or trimethoxyphenyl (: Ax12).

- Position 2: Dimethylamino (target) vs. unsubstituted amine (: 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine).
Structural and Crystallographic Insights
- Conformational Flexibility : The bromophenylsulfanyl group in the target compound likely induces a planar conformation, similar to 4-(4-bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (), which has a dihedral angle of 12.8° between pyrimidine and aryl rings .
Biological Activity
4-[(4-Bromophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, a compound with the CAS number 338792-30-6, has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.
Chemical Structure
The compound features a pyrimidine core substituted with a bromophenyl sulfanyl group and a trifluoromethyl group, which may contribute to its biological activity. The structural formula is represented as follows:
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the pyrimidine ring and subsequent substitutions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that the presence of bromine enhances antimicrobial effects due to its electron-withdrawing nature, which can increase the reactivity of the compound towards microbial targets.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4-Bromophenyl Sulfide | 15 | Staphylococcus aureus |
| This compound | TBD | TBD |
Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays, including the DPPH radical scavenging method. Preliminary results suggest that while it exhibits some antioxidant activity, it is less potent compared to standard antioxidants.
Table 2: Antioxidant Activity Results
| Compound | DPPH Inhibition (%) | Concentration (μg/mL) |
|---|---|---|
| Standard Antioxidant | 85 | 50 |
| This compound | TBD | TBD |
Anticancer Activity
In vitro studies have suggested that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: Anticancer Effects
A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined for different cell lines, indicating significant potential for further development.
Table 3: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | TBD |
| A549 (Lung) | TBD |
| HeLa (Cervical) | TBD |
Q & A
Q. What synthetic methodologies are most effective for preparing 4-[(4-bromophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine?
Methodological Answer: The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. A common approach involves:
Pyrimidine Core Formation : Starting with 4,6-dichloro-2-(dimethylamino)pyrimidine, the trifluoromethyl group is introduced at position 6 using Ruppert–Prakash reagent (TMSCF₃) under catalytic conditions (e.g., KF/18-crown-6) .
Sulfanyl Group Introduction : The 4-position is functionalized via nucleophilic aromatic substitution (SNAr) with 4-bromobenzenethiol in the presence of a base (e.g., NaH or K₂CO₃) in DMF at 80–100°C .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures yields high-purity product (>95%).
Key Challenges : Competing side reactions at the electron-deficient pyrimidine ring require careful control of reaction time and temperature.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR : Strong absorption at ~1100 cm⁻¹ (C-F stretch) and ~1250 cm⁻¹ (C-S bond).
- HRMS : Molecular ion peak [M+H]⁺ should match the exact mass (C₁₃H₁₂BrF₃N₃S: ~390.0 g/mol).
Q. What crystallographic data are available to elucidate the molecular conformation of this compound?
Methodological Answer: Single-crystal X-ray diffraction reveals:
- Dihedral Angles : The 4-bromophenylsulfanyl group forms a dihedral angle of ~12–15° with the pyrimidine ring, minimizing steric hindrance .
- Hydrogen Bonding : Weak intramolecular N–H⋯N interactions between the dimethylamino group and pyrimidine nitrogen stabilize the planar conformation .
- Packing : C–H⋯π and halogen (Br) interactions contribute to crystal lattice stability.
Advanced Research Questions
Q. How does the electronic nature of substituents (e.g., CF₃, Br) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The CF₃ group deactivates the pyrimidine ring, reducing reactivity in SNAr but enhancing stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Bromine as a Directing Group : The 4-bromophenylsulfanyl moiety can participate in C–S bond cleavage under Ullmann conditions, enabling functionalization at the sulfur atom .
- Experimental Design : Compare reaction rates of bromine vs. iodine derivatives in cross-couplings using Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O.
Q. What mechanistic insights explain its antimicrobial activity against Gram-positive bacteria?
Methodological Answer:
- Target Identification : Enzyme inhibition assays (e.g., microplate-based) suggest activity against bacterial dihydrofolate reductase (DHFR), with IC₅₀ values ~2–5 µM .
- Structure-Activity Relationship (SAR) :
- Data Contradictions : Despite in vitro efficacy, poor solubility (<0.1 mg/mL in PBS) limits in vivo applications.
Q. How can computational modeling predict binding modes with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with DHFR (PDB: 1DHF).
- MD Simulations : 100-ns simulations (AMBER force field) reveal stable binding but conformational flexibility in the sulfanyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

